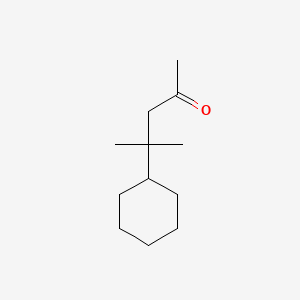

4-Cyclohexyl-4-methylpentan-2-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240005. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-cyclohexyl-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFJAALOFJVHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047682 | |

| Record name | 4-Cyclohexyl-4-methyl-pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4927-39-3 | |

| Record name | 4-Cyclohexyl-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4927-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 4-cyclohexyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004927393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 4-cyclohexyl-4-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 4-cyclohexyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexyl-4-methyl-pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexyl-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTANONE, 4-CYCLOHEXYL-4-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D21000AYE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Context and Significance Within Branched Cyclic Ketones

4-Cyclohexyl-4-methylpentan-2-one, with the molecular formula C12H22O, belongs to the family of branched ketones. nih.gov Its structure is characterized by a pentanone backbone with a methyl group and a cyclohexyl group attached to the fourth carbon position (the alpha-carbon relative to the carbonyl group). This substitution creates a quaternary stereocenter, a structural motif of considerable interest in organic synthesis. researchgate.net

The presence of both a bulky cyclohexyl ring and a methyl group on the alpha-carbon sterically hinders the adjacent carbonyl group. This feature is significant in the study of reaction kinetics and mechanisms. The development of efficient asymmetric catalytic methods for constructing such quaternary stereocenters is a persistent challenge in organic chemistry, making compounds with these features valuable subjects for methodological studies. researchgate.net The reactivity and stereoselectivity of reactions involving α-branched cyclic ketones are a key focus in the synthesis of complex, biologically active molecules and natural products. researchgate.net

Overview of Academic Research Trajectories for the Compound

Established Synthetic Pathways

The creation of this compound often involves the formation of a key carbon-carbon bond through alkylation, a fundamental process in organic synthesis.

Alkylation Approaches: Cyclohexanone (B45756) and 4-Methylpentan-2-one Condensation

The synthesis can be envisioned through the alkylation of a ketone enolate. Specifically, this involves the reaction of an enolate derived from 4-methylpentan-2-one with a suitable cyclohexyl electrophile. The anions generated from ketones, known as enolates, are effective nucleophiles in SN2-type reactions. lumenlearning.com This process results in the substitution of an α-hydrogen with an alkyl group, thereby forming a new carbon-carbon bond. lumenlearning.com The reaction is subject to the typical limitations of SN2 reactions, requiring a good leaving group on the cyclohexyl moiety, such as a halide (iodide, bromide) or tosylate. lumenlearning.comlibretexts.org

Alternatively, though less direct for this specific target, the alkylation of cyclohexanone enolates is a widely studied and significant reaction in the synthesis of substituted six-membered rings. ubc.ca The principles governing cyclohexanone alkylation, particularly concerning regioselectivity and stereochemistry, provide a foundational understanding for related transformations. ubc.ca

Role of Strong Bases and Aprotic Solvents in Alkylation

The choice of base and solvent is paramount in achieving successful ketone alkylation. Strong bases are crucial for the quantitative formation of the enolate ion. jove.comjove.com Weaker bases, such as alkoxides or hydroxides, can lead to an equilibrium with a significant concentration of the starting ketone, which may result in undesirable side reactions like self-condensation or multiple alkylations. lumenlearning.comjove.comlibretexts.org

Lithium diisopropylamide (LDA) is a frequently used strong, sterically hindered base that facilitates nearly complete and irreversible conversion of the ketone to its corresponding enolate. jove.comjove.compressbooks.pub This minimizes side reactions and allows for clean alkylation. jove.com The use of a sterically hindered base like LDA also favors the formation of the kinetic enolate from unsymmetrical ketones, which can be crucial for controlling regioselectivity. lumenlearning.comlibretexts.orgchemistrysteps.com

Aprotic solvents are required for these reactions. libretexts.orgpressbooks.pub Tetrahydrofuran (THF) is a common choice, particularly at low temperatures (e.g., -78°C), as it effectively solvates the lithium cation of LDA without interfering with the nucleophilicity of the enolate. lumenlearning.comlibretexts.orgpressbooks.pub Polar protic solvents, like water or alcohols, are incompatible as they would protonate the highly basic enolate and Grignard reagents. libretexts.orgyoutube.comyoutube.com

Table 1: Reagents in Ketone Alkylation

| Component | Role | Common Examples | Rationale for Use |

| Base | Enolate Formation | Lithium diisopropylamide (LDA), Sodium Amide (NaNH₂), Sodium Hydride (NaH) | Strong bases ensure complete deprotonation of the α-carbon, preventing side reactions like self-condensation. jove.comlibretexts.orgpressbooks.pub |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Diethyl Ether | Aprotic solvents are essential as they do not possess acidic protons that would quench the strongly basic enolate. pressbooks.pubkhanacademy.org |

| Alkylating Agent | Electrophile | Alkyl Halides (R-I, R-Br), Tosylates (R-OTs) | Must possess a good leaving group and be a primary or methyl halide to favor the SN2 pathway over elimination. lumenlearning.comlibretexts.org |

Precursor Synthesis Strategies

An alternative synthetic route involves the preparation of an alcohol intermediate, which is subsequently oxidized to the target ketone. This strategy often employs organometallic reagents.

Preparation of Cyclohexyl-Substituted Alcohol Intermediates (e.g., 1-Cyclohexyl-4-methylpentan-2-ol)

The direct precursor to this compound via oxidation is the corresponding secondary alcohol, 1-Cyclohexyl-4-methylpentan-2-ol. The synthesis of this alcohol has been reported, achieving a 74% yield from isovaleraldehyde. rsc.org The process involves a Grignard reaction followed by purification using column chromatography. rsc.org Similar strategies can be employed to create a variety of analogous alcohol precursors by reacting different aldehydes or ketones with appropriate organometallic reagents. For example, 1-cyclopentyl-4-methylpentan-2-ol was prepared from 2-cyclopentylacetaldehyde (B41589) and isobutylmagnesium chloride with a 65% yield. rsc.org

Grignard Reagent Applications in Alcohol Precursor Formation

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds and synthesizing alcohols from carbonyl compounds. libretexts.orgpressbooks.pub The reaction involves the nucleophilic addition of the carbanion-like carbon of the Grignard reagent to the electrophilic carbonyl carbon of an aldehyde or ketone. pressbooks.puborganicchemistrytutor.com A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. masterorganicchemistry.com

For the synthesis of an intermediate like 1-Cyclohexyl-4-methylpentan-2-ol, one viable pathway is the reaction of cyclohexylmagnesium halide with 4-methyl-2-pentanone. More specifically, as demonstrated in related syntheses, an isobutyl magnesium chloride Grignard reagent can be reacted with a cyclohexyl-containing aldehyde. rsc.org For instance, the reaction of isobutyl magnesium chloride with 2-cycloheptylideneacetaldehyde at -78 °C in THF is a documented method for forming a similar alcohol precursor. rsc.org Grignard reactions with aldehydes produce secondary alcohols, while reactions with ketones yield tertiary alcohols. libretexts.orgpressbooks.pub

Optimization of Reaction Conditions and Yield for Syntheses

Optimizing the synthesis of ketones like this compound requires careful control over several reaction parameters to maximize yield and minimize the formation of byproducts.

For alkylation reactions, the temperature and choice of base are critical for controlling regioselectivity in unsymmetrical ketones. lumenlearning.comlibretexts.org Using a bulky base like LDA in THF at a low temperature (-78°C) typically favors the formation of the less substituted, or "kinetic," enolate. lumenlearning.comlibretexts.org Conversely, using a smaller, less hindered base like sodium ethoxide in ethanol (B145695) at room temperature can lead to the more substituted, "thermodynamic," enolate, although this may also increase the likelihood of side reactions. lumenlearning.com

In Grignard syntheses, it is crucial to maintain anhydrous (water-free) conditions, as Grignard reagents react readily with even trace amounts of water, which would consume the reagent and reduce the yield. khanacademy.org The temperature of the reaction must also be controlled, often starting at low temperatures (e.g., 0°C or -78°C) before allowing the mixture to warm to room temperature. rsc.org

Purification is a key step for isolating the desired product. Column chromatography is frequently employed to separate the target compound from unreacted starting materials and reaction byproducts. rsc.org The choice of solvent system for chromatography (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is tailored to the polarity of the compounds being separated. rsc.org

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Influence on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity (kinetic vs. thermodynamic control). lumenlearning.comlibretexts.org | Low temperatures (-78°C) are often used for kinetic control in enolate formation. Grignard reactions may be initiated at low temperatures to control exothermicity. rsc.org |

| Base Selection | Determines the extent of enolate formation and regioselectivity. jove.com | Use of strong, hindered bases like LDA for irreversible, kinetically controlled enolate formation. pressbooks.pubchemistrysteps.com |

| Solvent Purity | Presence of protic impurities (e.g., water) destroys organometallic reagents and enolates. libretexts.orgkhanacademy.org | Use of anhydrous solvents, often distilled and stored over drying agents. |

| Purification Method | Isolates the final product from byproducts and unreacted reagents. | Column chromatography with an optimized solvent gradient is a common and effective method. rsc.org |

Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| Cyclohexanone |

| 4-Methylpentan-2-one |

| 1-Cyclohexyl-4-methylpentan-2-ol |

| Isovaleraldehyde |

| 1-Cyclopentyl-4-methylpentan-2-ol |

| 2-Cyclopentylacetaldehyde |

| Isobutylmagnesium chloride |

| 2-Cycloheptylideneacetaldehyde |

| Lithium diisopropylamide (LDA) |

| Tetrahydrofuran (THF) |

| Sodium ethoxide |

| Ethanol |

| Diethyl ether |

| Ethyl acetate |

| Hexanes |

| Sodium Amide |

| Sodium Hydride |

Advanced Studies on Reaction Mechanisms and Chemical Transformations

Fundamental Ketone Reactivity

As a ketone, 4-Cyclohexyl-4-methylpentan-2-one exhibits characteristic reactivity at its carbonyl group. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by both oxidizing and reducing agents, as well as nucleophiles. youtube.com

Oxidation Pathways to Carboxylic Acid Derivatives

The oxidation of this compound can lead to the formation of corresponding carboxylic acid derivatives. This transformation typically involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. Strong oxidizing agents are generally required for this process.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Potential Products | Reaction Conditions |

| Potassium permanganate (B83412) (KMnO₄) | 3-Cyclohexyl-3-methylbutanoic acid and acetic acid | Typically requires heat and acidic or alkaline conditions |

| Chromium trioxide (CrO₃) in acidic solution (Jones reagent) | 3-Cyclohexyl-3-methylbutanoic acid and acetic acid | Often carried out in acetone (B3395972) as a solvent |

It is important to note that the oxidation of unsymmetrical ketones like this compound can yield a mixture of carboxylic acids, as the cleavage can occur on either side of the carbonyl group. However, due to the presence of a quaternary carbon on one side, the cleavage is more likely to occur between the carbonyl carbon and the methylene (B1212753) group, leading to the formation of 3-Cyclohexyl-3-methylbutanoic acid and acetic acid.

Reduction Pathways to Corresponding Alcohol Derivatives

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 4-Cyclohexyl-4-methylpentan-2-ol. rsc.org This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents.

Table 2: Reduction Reactions of this compound

| Reducing Agent | Product | Selectivity |

| Sodium borohydride (B1222165) (NaBH₄) | 4-Cyclohexyl-4-methylpentan-2-ol | A mild and selective reagent for reducing ketones in the presence of less reactive functional groups. learncbse.in |

| Lithium aluminum hydride (LiAlH₄) | 4-Cyclohexyl-4-methylpentan-2-ol | A powerful reducing agent capable of reducing a wide range of carbonyl compounds. youtube.com |

| Catalytic Hydrogenation (e.g., H₂/Ni, Pd, Pt) | 4-Cyclohexyl-4-methylpentan-2-ol | Involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. learncbse.in |

The choice of reducing agent can be critical depending on the presence of other functional groups in the molecule. Sodium borohydride is often preferred for its milder nature and greater functional group tolerance compared to the more reactive lithium aluminum hydride.

Nucleophilic Addition and Substitution Reactions

The electrophilic carbon of the carbonyl group in this compound is a prime target for nucleophiles. Nucleophilic addition is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com

A wide array of nucleophiles can participate in these reactions, including organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as cyanide ions (CN⁻) and ylides (in the Wittig reaction). In a nucleophilic substitution reaction, the ketone group can be replaced by other functional groups.

Stereochemical Aspects of Reactions

The stereochemical outcome of reactions involving this compound is significantly influenced by its three-dimensional structure. The bulky cyclohexyl and methyl groups attached to the α-carbon create a sterically hindered environment around the carbonyl group.

Influence of Steric Hindrance from Cyclohexyl and Methyl Groups on Nucleophilic Attacks

The presence of the bulky cyclohexyl and methyl groups at the C4 position creates significant steric hindrance. This steric bulk influences the trajectory of incoming nucleophiles, favoring attack from the less hindered face of the planar carbonyl group. learncbse.inbyjus.com This principle is a key consideration in predicting the major diastereomer formed in nucleophilic addition reactions. For instance, in a Grignard reaction, the nucleophilic carbon of the Grignard reagent will preferentially approach the carbonyl carbon from the side opposite to the bulky substituents. youtube.com

Stereoselectivity in Reductions utilizing Chiral Catalysts

The reduction of the prochiral ketone this compound can lead to the formation of a chiral center at the C2 position, resulting in a racemic mixture of (R)- and (S)-4-Cyclohexyl-4-methylpentan-2-ol in the absence of a chiral influence. However, by employing chiral catalysts or reagents, it is possible to achieve stereoselective reduction, favoring the formation of one enantiomer over the other.

This approach is of great importance in the synthesis of enantiomerically pure compounds. Chiral reducing agents, such as those derived from chiral boranes or chiral metal complexes, can create a chiral environment around the ketone, leading to a diastereomeric transition state with a lower energy for the formation of one enantiomer. The study of diastereomer ratios, often monitored by techniques like ¹H-NMR, is crucial in evaluating the effectiveness of these chiral catalysts.

Mechanistic Investigations of Related Ketone Systems

The study of reaction mechanisms involving ketones provides a foundational understanding of the reactivity and potential transformations of more complex structures like this compound. By examining related ketone systems, we can infer potential mechanistic pathways and chemical behaviors.

Cyclocondensation Mechanisms of 4-Hydroxy-4-methylpentan-2-one with Cyanoacetamide

The reaction between a ketone and an active methylene compound, such as cyanoacetamide, in the presence of a basic catalyst is known as the Knoevenagel condensation. A closely related and well-studied analog is the reaction of 4-hydroxy-4-methylpentan-2-one (diacetone alcohol) with cyanoacetamide. This reaction proceeds through a series of reversible steps initiated by the deprotonation of cyanoacetamide by a base to form a reactive carbanion.

The mechanism can be outlined as follows:

Enolate Formation: A base abstracts a proton from the α-carbon of cyanoacetamide, forming a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-hydroxy-4-methylpentan-2-one. This results in the formation of a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration to form a more stable α,β-unsaturated product. This step is often the driving force for the reaction.

Subsequent intramolecular cyclization can then occur, leading to the formation of a heterocyclic ring system. The exact nature of the final product can depend on the reaction conditions, including the type of base and solvent used.

Intramolecular Nucleophilic Substitution in Related Ring Formations

Intramolecular nucleophilic substitution is a key process in the formation of cyclic compounds, such as lactones, from hydroxy ketones. jetir.orgyoutube.com In a related system, a γ-hydroxy ketone can undergo cyclization to form a five-membered ring lactone. youtube.com This process is typically acid or base-catalyzed.

Under acidic conditions, the mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ketone is protonated, increasing the electrophilicity of the carbonyl carbon.

Intramolecular Attack: The hydroxyl group acts as a nucleophile and attacks the protonated carbonyl carbon, forming a cyclic hemiacetal intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms.

Elimination of Water: The departure of a water molecule leads to the formation of a stable cyclic ether or lactone.

In base-catalyzed reactions, the hydroxyl group is deprotonated to form an alkoxide, which then acts as the nucleophile. The reaction of carboxylic acid enediolates with epoxides to form γ-lactones is an example of a nucleophilic substitution reaction that proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide. jetir.org

Cyclization Reactions of Chiral Gamma, Delta-Unsaturated Methyl Ketones

The cyclization of chiral γ,δ-unsaturated methyl ketones is a significant reaction for the synthesis of cyclopentanone (B42830) derivatives. nih.gov The stereochemical outcome of these reactions is of particular interest. Studies on the EtAlCl₂-induced cyclization of such ketones have shown that the stereoselectivity is highly dependent on the nature of the substituents on the chiral center. nih.govresearchgate.net

For instance, the cyclization of a chiral γ,δ-unsaturated ketone where the large substituent is a cyclohexyl group and the medium substituent is a methyl group proceeds with excellent stereoselectivity (93:7). nih.govresearchgate.net This high degree of control is attributed to the steric influence of the substituents, which directs the approach of the reacting moieties. In contrast, when the large substituent is a primary alkyl group, the selectivity is modest (60:40). nih.govresearchgate.net

The proposed mechanism involves the coordination of the Lewis acid (EtAlCl₂) to the carbonyl oxygen, which activates the ketone towards intramolecular attack by the double bond. The conformation of the transition state, dictated by the steric bulk of the substituents, determines the stereochemistry of the resulting cyclopentanone.

Table of Research Findings on Cyclization of Chiral γ,δ-Unsaturated Ketones

| Ketone Substituents (Large, Medium) | Diastereomeric Ratio | Reference |

| Cyclohexyl, Methyl | 93:7 | nih.govresearchgate.net |

| Primary Alkyl, Methyl | 60:40 | nih.govresearchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Reaction Pathways

Quantum chemical methods are instrumental in charting the energetic course of a chemical reaction, from reactants to products. These studies can pinpoint the most favorable reaction pathways and identify transient intermediate structures.

The elucidation of reaction mechanisms is a cornerstone of quantum chemical studies, with semi-empirical and ab initio methods offering complementary approaches.

Semi-empirical Methods , such as the Austin Model 1 (AM1), leverage experimental data to simplify complex quantum mechanical calculations. This computational efficiency allows for the study of larger and more complex systems. For instance, the AM1 method has been effectively used to unravel the intricacies of cyclocondensation reactions involving other ketones, demonstrating its utility in mapping multi-step processes. A notable study on the reaction of 4-hydroxy-4-methyl-2-pentanone with cyanoacetamide using the AM1 method successfully characterized it as a cascade reaction involving two distinct intermediates. chemscene.com

Ab Initio Methods , in contrast, are derived directly from the fundamental principles of quantum mechanics without reliance on experimental parameters. While more computationally demanding, they typically yield higher accuracy. These methods are indispensable for determining the precise geometries of reactants, products, and the all-important transition states, thereby providing critical insights into the stereochemical outcomes of reactions.

Computational models excel at calculating the energy of the transition state—the apex of the energy profile along the reaction coordinate. The difference between this energy and that of the reactants defines the activation energy. For example, in computational investigations of the samarium(II) iodide-catalyzed coupling of cyclopropyl (B3062369) ketones, it was determined that for cyclohexyl cyclopropyl ketone, the fragmentation of the cyclopropyl ring represents the highest energy barrier, with a calculated activation energy of 25.4 kcal/mol. Such calculations are crucial for optimizing reaction conditions to enhance both the yield and efficiency of chemical transformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, striking an effective balance between accuracy and computational feasibility. It is widely employed to investigate the electronic structure and reactivity of molecules.

Molecules possessing rotational freedom, such as the cyclohexyl group in 4-Cyclohexyl-4-methylpentan-2-one, can adopt multiple spatial arrangements known as conformations. Conformational analysis seeks to identify the most stable of these arrangements and to quantify the energy differences between them.

DFT calculations are a primary tool for such analyses. For example, a DFT study of ketoprofen, which also contains a ketone functional group, identified nine distinct stable conformations. guidechem.com Similar theoretical work on ketones derived from fructose (B13574) has indicated that while both chair and twist-boat conformations can be stable, the chair form is generally the most energetically favorable. google.com The steric bulk of the cyclohexyl substituent in this compound would undoubtedly play a significant role in dictating its preferred conformation.

Illustrative Table of Conformational Energies for a Generic Cyclohexyl Ketone (This table is a hypothetical example for illustrative purposes and does not represent actual data for this compound)

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair (Equatorial) | 0.00 | 95.2 |

| Chair (Axial) | 2.10 | 4.7 |

| Twist-Boat | 5.50 | 0.1 |

DFT is also adept at calculating electronic properties that serve as powerful descriptors of a molecule's reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's electronic interactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A larger gap typically corresponds to greater stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across a molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are the most probable sites for chemical attack. For this compound, an MEP map would be expected to show a region of negative potential localized around the carbonyl oxygen and a region of positive potential at the carbonyl carbon.

Illustrative Table of Electronic Properties for a Generic Ketone (This table is a hypothetical example for illustrative purposes and does not represent actual data for this compound)

| Property | Calculated Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 2.8 |

An Intrinsic Reaction Coordinate (IRC) calculation traces the minimum energy path from a transition state down to the corresponding reactants and products. This analysis serves to confirm that a computed transition state correctly connects the intended species and provides a detailed visualization of the geometric evolution of the molecule throughout the reaction. IRC analysis is an indispensable tool for understanding the full trajectory of complex, multi-step, or branching reaction mechanisms.

Molecular Modeling for Structure-Function Relationships

Molecular modeling is a cornerstone of modern chemical and pharmaceutical research, enabling the exploration of how a molecule's three-dimensional structure influences its activity. For derivatives of this compound, these techniques can elucidate the structural features crucial for their potential biological effects.

Investigation of Molecular Interactions with Biological Targets (for derivatives)

The biological activity of a compound is fundamentally linked to its interactions with specific biological targets, such as proteins or enzymes. Molecular modeling allows for a detailed examination of these interactions. By creating computational models of derivatives of this compound, researchers can simulate how these molecules might bind to a receptor's active site.

These models can reveal key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and specificity of the ligand for its target. For instance, in studies of other cyclohexyl-containing compounds, molecular modeling has been used to understand how the cyclohexane (B81311) ring's conformation and substituents contribute to binding. nih.govfrontiersin.org This approach helps in designing new derivatives with enhanced or more specific biological activities by optimizing these interactions. drugdesign.orgresearchgate.net

Ligand-Protein Docking Simulations (for derivatives)

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mechanisms of potential drugs. nih.govduke.edu For derivatives of this compound, docking simulations can identify the most likely binding poses within a protein's binding pocket.

The process involves generating a multitude of possible conformations of the ligand and scoring them based on how well they fit into the receptor site, both sterically and energetically. nih.gov Studies on various ketone derivatives have successfully employed docking to predict their inhibitory activities against enzymes like cyclooxygenases (COX). nih.gov For example, docking studies on chloromethyl ketone derivatives helped in identifying potent and selective inhibitors of human chymase. nih.gov Similarly, for derivatives of this compound, docking could be used to screen for potential interactions with various enzymes, providing a rational basis for synthesizing and testing new, more potent compounds. dovepress.com

Table 1: Key Interaction Parameters from Ligand-Protein Docking Simulations (Hypothetical)

This table illustrates the type of data that could be generated from docking simulations of hypothetical derivatives of this compound with a target protein.

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | -8.5 | Tyr123, Phe256 | Pi-Pi Stacking, Hydrophobic |

| Derivative B | -7.9 | Ser98, His201 | Hydrogen Bond, Hydrophobic |

| Derivative C | -9.2 | Leu150, Val189 | Hydrophobic |

This data is hypothetical and for illustrative purposes only.

Theoretical Spectroscopy Simulations

Theoretical spectroscopy combines quantum chemical calculations with spectroscopic principles to predict and interpret the spectra of molecules. This is particularly valuable for complex molecules where experimental spectra can be difficult to assign.

Electronic Circular Dichroism (ECD) and Time-Dependent DFT (TDDFT)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov Since this compound possesses a chiral center at the C4 position, its derivatives are also chiral. ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer.

Time-Dependent Density Functional Theory (TDDFT) has become a standard and reliable method for calculating theoretical ECD spectra. nih.gov The process involves first performing a conformational analysis to identify the most stable conformers of the molecule in solution. Then, for each significant conformer, the ECD spectrum is calculated using TDDFT. The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra. By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of the chiral center can be unequivocally assigned. nih.gov This methodology has been successfully applied to a wide range of natural products and chiral organic compounds, including those with ketone functionalities. nih.gov

Table 2: Comparison of Experimental and TDDFT-Calculated ECD Data (Hypothetical)

This table shows a hypothetical comparison between experimental ECD data and TDDFT calculations for a derivative of this compound, which would be used to confirm its absolute configuration.

| Wavelength (nm) | Experimental Δɛ | Calculated Δɛ (R-enantiomer) | Calculated Δɛ (S-enantiomer) |

| 290 | +2.1 | +2.3 | -2.3 |

| 245 | -1.5 | -1.7 | +1.7 |

This data is hypothetical and for illustrative purposes only.

Environmental Fate and Distribution Studies

Biodegradation Pathways and Predictions

QSAR models can classify substances as "readily biodegradable" or "not readily biodegradable." nih.govresearchgate.net Given the complex structure of 4-Cyclohexyl-4-methylpentan-2-one, with its cyclohexyl group, it is likely to be less amenable to rapid biodegradation compared to simpler ketones. The bulky cyclohexyl substituent can create steric hindrance, potentially slowing down enzymatic attacks by microorganisms.

Studies on structurally similar compounds can offer insights into potential biodegradation pathways. For instance, the biodegradation of (4-methylcyclohexyl)methanol, another compound with a substituted cyclohexane (B81311) ring, has been shown to result in the formation of carbon dioxide and various organic acids such as acetic, propionic, isobutyric, and isovaleric acids in activated sludge. nih.gov It is plausible that the biodegradation of this compound could follow a similar pathway, involving the oxidation of the ketone and cleavage of the cyclohexane ring. The rate of such degradation can be influenced by environmental conditions, with studies on related compounds showing that temperature and the presence of other nutrients can significantly affect the speed of the process. nih.gov

Table 1: Predicted Biodegradation Information

| Parameter | Predicted Outcome/Pathway | Basis for Prediction |

|---|---|---|

| Biodegradability Class | Likely "not readily biodegradable" | QSAR model predictions based on structural complexity. nih.govresearchgate.net |

| Potential Metabolites | Carbon dioxide, various organic acids | Inferred from studies on structurally similar compounds like (4-methylcyclohexyl)methanol. nih.gov |

| Influencing Factors | Temperature, nutrient availability | General principles of microbial degradation and studies on related compounds. nih.gov |

Bioaccumulation Potential Assessments

Bioaccumulation is the process by which a chemical accumulates in an organism at a concentration higher than that in the surrounding environment. This is a significant concern for substances that are persistent and have high hydrophobicity (a tendency to repel water and be absorbed by fats and oils). researchgate.net

Direct experimental data on the bioaccumulation of this compound is not available in the public domain. However, its chemical structure provides clues to its potential behavior. The presence of the large, non-polar cyclohexyl group imparts significant hydrophobicity to the molecule. Hydrophobic substances tend to have a higher affinity for the fatty tissues of living organisms, leading to a greater potential for bioaccumulation.

The bioaccumulation potential of a chemical is often estimated by its octanol-water partition coefficient (Kow), which measures its distribution between an oily phase (octanol) and water. A high Kow value suggests a greater tendency to bioaccumulate. While a specific Kow for this compound is not cited in the available literature, its structural characteristics suggest it would be relatively high.

Chemicals that are both persistent in the environment and have a high potential for bioaccumulation are classified as "Persistent, Bioaccumulative, and Toxic" (PBT) substances, which are subject to regulatory scrutiny. europa.euresearchgate.net Without experimental data, a definitive assessment of the bioaccumulation potential of this compound cannot be made, but its hydrophobic nature warrants consideration.

Table 2: Bioaccumulation Potential Assessment

| Property | Assessment | Rationale |

|---|---|---|

| Hydrophobicity | High | The presence of a bulky, non-polar cyclohexyl group. |

| Bioaccumulation Potential | Considered potentially significant | Based on high hydrophobicity, a key factor for bioaccumulation. researchgate.net |

| Data Availability | No direct experimental data found | Assessment is based on chemical structure and general principles. |

Volatility and Atmospheric Transport Considerations

The volatility of a chemical determines its tendency to vaporize and enter the atmosphere. This, in turn, influences its potential for atmospheric transport over long distances. For this compound, its use in fragrance applications suggests a degree of volatility, but the cyclohexyl group also contributes to a lower volatility compared to more linear or smaller molecules.

A related compound, 4-methoxy-4-methylpentan-2-one, is described as having vapors that are heavier than air, which would cause them to spread along the ground and collect in low-lying areas rather than being widely dispersed in the atmosphere. noaa.gov It is likely that this compound exhibits similar behavior. This would limit its potential for long-range atmospheric transport.

The potential for a chemical to move from water to the air is described by its Henry's Law Constant. A high value indicates a greater tendency to partition to the air. While a specific value for this compound is not available, its relatively low volatility suggests this value would not be exceptionally high.

Table 3: Volatility and Atmospheric Transport

| Parameter | Consideration | Implication |

|---|---|---|

| Volatility | Low to moderate | The bulky cyclohexyl group reduces volatility. |

| Vapor Density | Likely heavier than air | Inferred from structurally similar compounds. noaa.gov |

| Atmospheric Transport | Limited potential for long-range transport | Heavier-than-air vapors tend to stay close to the ground. noaa.gov |

Occurrence in Environmental Compartments

The presence of this compound in environmental compartments such as water, soil, and air is directly linked to its use and disposal. As a fragrance ingredient in consumer products, its primary route into the environment is likely through wastewater from households.

When products containing this compound are washed down the drain, it enters the wastewater stream and is transported to wastewater treatment plants. The effectiveness of these plants in removing the compound will determine the amount released into aquatic environments. Given its predicted resistance to rapid biodegradation, a portion of the compound may pass through treatment facilities and be discharged into rivers and lakes.

If the compound is present in biosolids from wastewater treatment, these may be applied to land as fertilizer, leading to its introduction into the soil. Its hydrophobic nature suggests it would tend to adsorb to soil particles, limiting its mobility in the soil column but potentially leading to its accumulation.

Direct release to the atmosphere is also possible through the use of products that generate aerosols or through volatilization from surfaces where products have been applied. However, as previously discussed, its potential for long-range atmospheric transport is likely limited.

Currently, there is a lack of published monitoring data detailing the concentrations of this compound in specific environmental compartments. The EPA's CompTox Chemicals Dashboard lists the compound, indicating it is of interest for environmental assessment, but does not provide specific occurrence data. epa.gov

Table 4: Potential Environmental Occurrence

| Compartment | Potential for Occurrence | Primary Pathway |

|---|---|---|

| Water | High | Discharge from wastewater treatment plants. |

| Soil | Moderate | Application of contaminated biosolids. |

| Air | Low to Moderate | Volatilization from consumer products. |

常见问题

Basic Research Questions

Q. What are the recommended synthesis routes for 4-cyclohexyl-4-methylpentan-2-one?

- Methodological Answer : A plausible route involves the Friedel-Crafts acylation of cyclohexane derivatives or alkylation of preformed ketones. For example, reacting cyclohexylmagnesium bromide with 4-methylpentan-2-one under controlled Grignard conditions may yield the target compound. Purification via fractional distillation or column chromatography is advised to isolate the product from byproducts like unreacted starting materials or dimerization products .

- Data Gaps : Limited synthetic protocols are explicitly documented for this compound, necessitating optimization of reaction parameters (temperature, solvent, catalyst) based on analogous ketone syntheses.

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and cyclohexyl C-H stretches (2800–3000 cm⁻¹).

- NMR : -NMR should show signals for the methyl groups (δ 0.8–1.5 ppm), cyclohexyl protons (δ 1.4–2.1 ppm), and the ketone-adjacent CH₂ group (δ 2.3–2.7 ppm). -NMR will confirm the carbonyl carbon at δ 205–220 ppm.

- Mass Spectrometry : Expect a molecular ion peak at m/z 182 (CHO) and fragmentation patterns indicative of cyclohexyl and methyl group loss .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.

- Respiratory Protection : For vapor exposure, use NIOSH-certified respirators (e.g., OV/AG/P99 for high concentrations) .

- Ventilation : Conduct reactions in a fume hood with airflow ≥100 ft/min.

- Emergency Measures : Follow H313 (skin contact precautions) and P305/P351 (eye exposure protocols) as outlined for structurally similar ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties of this compound?

- Methodological Answer : Cross-validate data using multiple techniques:

- Melting Point : If discrepancies exist (e.g., conflicting values from different sources), perform differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.

- Solubility : Use shake-flask methods with HPLC quantification in solvents like hexane, ethanol, and water.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via GC-MS to identify decomposition products .

Q. What reaction mechanisms dominate in nucleophilic additions to this compound?

- Methodological Answer : The steric hindrance from the cyclohexyl and methyl groups favors selective nucleophilic attacks. For example:

- Grignard Reagents : Attack occurs at the less hindered carbonyl carbon.

- Reduction (e.g., NaBH₄) : Stereoselectivity can be studied using chiral catalysts, with -NMR monitoring of diastereomer ratios.

- Computational modeling (DFT) at the B3LYP/6-31G* level can predict transition states and regioselectivity .

Q. What analytical methods detect impurities in this compound?

- Methodological Answer :

| Technique | Parameters | Detection Limit |

|---|---|---|

| GC-MS | DB-5 column (30 m × 0.25 mm), 70–300°C gradient | 0.1% (w/w) |

| HPLC | C18 column, acetonitrile/water (70:30), UV 254 nm | 0.05% (w/w) |

| NMR | -DEPT for trace stereoisomers | 1–5 mol% |

Q. How can computational chemistry predict the environmental persistence of this compound?

- Methodological Answer :

- QSPR Models : Estimate biodegradation half-lives using EPI Suite™, focusing on the compound’s logP (predicted ~3.5) and molecular volume.

- Molecular Dynamics : Simulate hydrolysis rates in aqueous environments (pH 5–9) with Amber force fields.

- Toxicity Prediction : Apply ECOSAR v2.0 to estimate LC50 for aquatic organisms, cross-referenced with in vitro assays .

Regulatory and Stability Considerations

Q. What regulatory classifications apply to this compound?

- Answer :

| Parameter | Value | Source |

|---|---|---|

| CAS Registry No. | 4927-40-6 | |

| EC Number | 225-563-1 | |

| GHS Classification | Not classified as carcinogenic (IARC, NTP) |

Q. What are the stability challenges in storing this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。